1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine
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Overview
Description
1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine is a complex heterocyclic compound that has garnered attention in the fields of medicinal chemistry and synthetic organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine typically involves multi-step reactions that include the formation of the imidazo[1,2-b]pyridazine and pyrazolo[1,5-a]pyrazine moieties. Common synthetic methodologies include:
Multicomponent Reactions: These reactions involve the combination of multiple reactants in a single reaction vessel to form the desired product.
Condensation Reactions: These reactions involve the combination of two or more molecules with the elimination of a small molecule, such as water.
Intramolecular Cyclizations: These reactions involve the formation of a ring structure within a single molecule.
Tandem Reactions: These reactions involve multiple sequential reactions that occur in a single reaction vessel without the need for intermediate purification.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as:
Flow Chemistry: Continuous flow reactors can be used to optimize reaction conditions and improve scalability.
Catalysis: The use of catalysts can enhance reaction rates and selectivity.
Green Chemistry: Environmentally friendly solvents and reagents can be employed to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen.
Substitution: The replacement of one functional group with another.
Cyclization: The formation of ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as kinase inhibition.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-b]pyridazin-6-amine: A related compound with similar structural features.
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar synthetic methodologies and applications.
TAK1 Inhibitors: Compounds containing imidazo[1,2-b]pyridazine moieties that act as kinase inhibitors.
Uniqueness
Its ability to undergo various chemical reactions and its potential as a therapeutic agent further distinguish it from similar compounds .
Properties
Molecular Formula |
C17H18N8 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-methyl-6-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C17H18N8/c1-13-12-25-15(20-13)2-3-16(21-25)22-8-10-23(11-9-22)17-14-4-5-19-24(14)7-6-18-17/h2-7,12H,8-11H2,1H3 |
InChI Key |
BUYPBETZWKSQNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)C4=NC=CN5C4=CC=N5 |
Origin of Product |
United States |
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